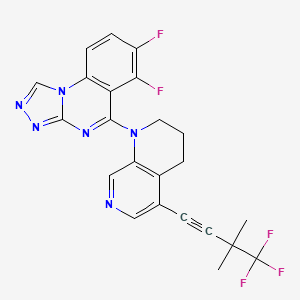

Dgk|A-IN-7

Description

Overview of the Diacylglycerol Kinase Enzyme Family and Isoforms

The mammalian DGK family is comprised of ten distinct isoforms, denoted DGKα through DGKκ. These isoforms exhibit structural diversity and are categorized into five types (Type I-V) based on their domain composition and sequence homology. nih.gov

All DGK isoforms share a common catalytic domain responsible for the phosphorylation of DAG. However, they possess varying regulatory domains, such as EF-hand calcium-binding domains, cysteine-rich domains (C1 domains), pleckstrin homology (PH) domains, and sterile alpha motif (SAM) domains. nih.gov These distinct regulatory domains contribute to the isoform-specific localization, regulation, and substrate preferences of DGKs, leading to their diverse roles within the cell. nih.gov

Below is a table summarizing the classification of mammalian DGK isoforms:

| DGK Type | Isoforms | Key Regulatory Domains |

| Type I | α, β, γ | EF-hand, C1 domains, Recoverin homology-like domain (RVH) |

| Type II | δ, η, κ | PH domain, SAM domain (δ, η) |

| Type III | ε | Unique hydrophobic segment, lacks typical regulatory domains |

| Type IV | ζ, ι | C1 domains, Ankyrin repeats, Nuclear Localization Signal (ζ) |

| Type V | θ | RA domain, C1 domains |

Role of DGKs in Cellular Lipid Signaling and Diacylglycerol-Phosphatidic Acid Homeostasis

DGKs are central to maintaining the delicate balance between DAG and PA, two lipids that function as critical second messengers in numerous cellular signaling pathways. nih.govnih.govnih.govnih.gov DAG is generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes and is known to activate various downstream effectors, including conventional and novel protein kinase C (PKC) isoforms, Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins. nih.gov By converting DAG to PA, DGKs terminate DAG-mediated signaling, thus acting as negative regulators of these pathways. guidetoimmunopharmacology.org

The product of the DGK reaction, PA, is also a potent signaling molecule with its own set of effectors, including phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PI4P5K), mammalian target of rapamycin (B549165) (mTOR), and atypical PKC isoforms. nih.gov PA is also a crucial intermediate in the synthesis of other phospholipids (B1166683) and triacylglycerols, linking DGK activity directly to broader lipid metabolism. nih.gov The interconversion of DAG and PA by DGKs is therefore essential for fine-tuning cellular responses to various stimuli and maintaining cellular lipid homeostasis. nih.gov

General Significance of DGKs in Fundamental Biological Processes and Disease Research

The critical role of DGKs in modulating lipid signaling underscores their significance in a wide array of fundamental biological processes. These include cell growth, differentiation, migration, membrane trafficking, and immune cell activation and function. guidetoimmunopharmacology.orgnih.govnih.govnih.govnih.gov For instance, specific DGK isoforms like DGKα and DGKζ have been shown to play important roles in regulating T cell activation and preventing anergy. DGKα is also implicated in neutrophil function and differentiation.

Dysregulation of DGK activity or expression has been linked to the pathogenesis of numerous diseases. Research highlights the involvement of DGKs in conditions such as cancer, where certain isoforms can promote proliferation and survival guidetoimmunopharmacology.orgnih.govnih.govnih.gov; metabolic disorders like type II diabetes, where DGKs influence glucose and energy homeostasis guidetoimmunopharmacology.orgnih.govnih.govnih.gov; neurological disorders, and immune dysfunctions guidetoimmunopharmacology.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H17F5N6 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

6,7-difluoro-5-[5-(4,4,4-trifluoro-3,3-dimethylbut-1-ynyl)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]-[1,2,4]triazolo[4,3-a]quinazoline |

InChI |

InChI=1S/C23H17F5N6/c1-22(2,23(26,27)28)8-7-13-10-29-11-17-14(13)4-3-9-33(17)20-18-16(6-5-15(24)19(18)25)34-12-30-32-21(34)31-20/h5-6,10-12H,3-4,9H2,1-2H3 |

InChI Key |

OEHMCMWIORFAOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CN=CC2=C1CCCN2C3=NC4=NN=CN4C5=C3C(=C(C=C5)F)F)C(F)(F)F |

Origin of Product |

United States |

Diacylglycerol Kinase Alpha Dgkα in Cellular Physiology

Molecular Architecture and Regulatory Domains of DGKα

DGKα is classified as a type I DGK, characterized by a specific set of regulatory domains in addition to the conserved catalytic domain found in all DGK isoforms. The molecular architecture of DGKα includes a recoverin homology (RVH) domain, two Ca²⁺-binding EF-hand motifs, two cysteine-rich C1 domains, and a catalytic domain nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com.

The catalytic domain is essential for the enzymatic conversion of DAG to PA and contains a conserved Gly-Gly-Asp-Gly motif crucial for ATP binding mdpi.com. The EF-hand motifs are critical for the calcium-dependent activation of DGKα nih.govmdpi.commdpi.comaacrjournals.orgmdpi.com. The RVH domain is also involved in sensing calcium and, in conjunction with the EF hands, is thought to regulate DGKα activity through intramolecular interactions with the C1 and catalytic domains mdpi.commdpi.com. The two C1 domains, similar to those found in protein kinase C (PKC), contribute to membrane targeting, potentially through interactions with lipids like the products of PI3K portlandpress.comebi.ac.uk.

The presence and function of these distinct domains allow DGKα to respond to various intracellular signals, particularly changes in calcium concentration and the presence of specific lipids, thereby modulating its enzymatic activity and subcellular localization nih.govmdpi.commdpi.commdpi.com.

| Domain | Location | Function |

| Recoverin Homology (RVH) | N-terminus | Calcium sensing, regulates activation |

| EF-hand motifs (2) | N-terminus | Calcium binding, regulates activation and membrane translocation |

| C1 domains (2) | - | Membrane targeting, lipid and protein interactions |

| Catalytic Domain | C-terminus | Enzymatic conversion of DAG to PA, ATP binding site |

Subcellular Localization Dynamics and Membrane Translocation Mechanisms of DGKα

The subcellular localization of DGKα is dynamically regulated and is crucial for its function in specific signaling contexts. DGKα is generally considered a cytosolic enzyme that translocates to the plasma membrane upon activation aacrjournals.orgoncotarget.comnih.govnih.gov. This translocation is a key mechanism for regulating its access to its substrate, DAG, which is primarily generated at the membrane aacrjournals.orgnih.gov.

Membrane translocation of DGKα is influenced by several factors, including calcium levels and phosphorylation. Calcium binding to the EF-hand motifs can induce DGKα translocation to membrane fractions mdpi.commdpi.commdpi.com. Additionally, phosphorylation, particularly at tyrosine residues, plays a significant role. For instance, phosphorylation at Tyr-335 (in human DGKα) by Src family tyrosine kinases (SFK) is involved in its plasma membrane translocation mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net. The Abl oncogene product also modulates DGKα by regulating its export from the nucleus aacrjournals.org. While DGKα is typically found in the nucleus until activated, upon activation by regulators such as Src, it translocates to the inner leaflet of the plasma membrane aacrjournals.orgnih.gov.

Studies in T cells have shown that DGKα relocates to the membrane with rapid and transient kinetics that require tyrosine kinase activation and Ca²⁺ elevation molbiolcell.orgaai.org. This dynamic localization ensures that DGKα can effectively modulate DAG levels at specific cellular sites in response to activating signals molbiolcell.orgaai.org.

Biochemical Mechanisms of DGKα Activation and Regulation

The enzymatic activity of DGKα is tightly controlled by a combination of biochemical mechanisms, including calcium binding, phosphorylation, and interactions with other lipids and proteins.

Calcium is a well-established activator of DGKα. The binding of calcium to the EF-hand motifs is a crucial event that controls DGKα activity nih.govmdpi.commdpi.comaacrjournals.orgmdpi.com. This calcium-dependent activation is thought to involve conformational changes that relieve intramolecular inhibition mdpi.commdpi.com.

Phosphorylation is another critical regulatory mechanism. Tyrosine phosphorylation, particularly by Src family kinases, enhances DGKα activity and promotes its membrane translocation mdpi.comnih.govmdpi.comresearchgate.net. For example, Lck-mediated phosphorylation of DGKα in Jurkat T cells occurs at the hinge region between its tandem C1 domains and the catalytic domain, regulating its activity mdpi.com.

Phosphatidylserine (PS) has also been shown to bind to the catalytic domain of DGKα and enhance its activity mdpi.com. This suggests that interactions with specific membrane lipids can further modulate DGKα function.

The regulation of DGKα is complex and involves the integration of signals from various pathways, allowing for precise control of DAG and PA levels in response to diverse cellular stimuli mdpi.commdpi.comaacrjournals.orgmdpi.comnih.govmdpi.comresearchgate.net.

Interplay of DGKα with Key Intracellular Signaling Pathways

DGKα's ability to modulate DAG and PA levels places it at the nexus of numerous intracellular signaling pathways. By controlling the balance between these two lipid messengers, DGKα can either terminate DAG-mediated signals or generate PA, which then acts as a signaling molecule itself nih.govaacrjournals.orgportlandpress.comnih.govuniupo.it.

Modulation of Protein Kinase C (PKC) and Ras/MAPK Signaling

Diacylglycerol is a well-known activator of conventional and novel PKC isoforms nih.govmdpi.comaacrjournals.orgportlandpress.com. By phosphorylating DAG and converting it to PA, DGKα effectively reduces the levels of DAG available to activate PKC. Thus, DGKα acts as a negative regulator of PKC activity portlandpress.comresearchgate.netnih.govmdpi.comresearchgate.net. This modulation of PKC signaling is important in various cellular contexts, including T cell activation and cancer progression nih.govmdpi.comportlandpress.commdpi.commdpi.com.

DGKα also plays a significant role in regulating the Ras/MAPK pathway. DAG activates Ras-guanyl nucleotide-releasing protein (RasGRP), which in turn activates Ras and the downstream MAPK pathway (ERK, JNK) nih.govmdpi.com. DGKα, by reducing DAG levels, can attenuate RasGRP activity and consequently suppress Ras/MAPK signaling nih.govmdpi.commolbiolcell.orgaai.orguniupo.itportlandpress.comrsc.org. This is particularly important in T cells, where DGKα-dependent suppression of TCR signaling, including the Ras/MAPK pathway, is crucial for preventing T cell hyperactivation and promoting anergy nih.govmdpi.comaai.orgmdpi.comportlandpress.com.

Regulation of mTOR, Akt, HIF-1α, and NF-κB Pathways

DGKα has been linked to the regulation of several other critical signaling pathways, including mTOR, Akt, HIF-1α, and NF-κB.

PA, the product of DGKα activity, has been found to control the activity of mTOR and Akt nih.govaacrjournals.orgnih.govnih.gov. DGKα inhibition has been shown to lead to decreased expression and/or activation of mTOR and Akt nih.govaacrjournals.org. Rescue experiments have indicated that the suppression of mTOR and HIF-1α are key mediators of DGKα inhibition in some cancer cells nih.govaacrjournals.org. DGKα can regulate mTOR transcription via a pathway involving cyclic AMP nih.govaacrjournals.org.

DGKα has also been linked to the activation of HIF-1α aacrjournals.orgnih.govnih.gov. DGKα inhibition has been reported to regulate the build-up of HIF-1α levels nih.gov. DGKα may regulate HIF-1α by modulating the interaction of the von Hippel Lindau (vHL) protein with HIF-1α nih.gov.

Furthermore, DGKα has been associated with the activation of NF-κB nih.govmdpi.comaacrjournals.orgnih.gov. In melanoma cells, DGKα activates NF-κB through PKCζ-dependent phosphorylation nih.govmdpi.com. DGKα attenuates the PKCθ–NF-κB pathway, which is important for preventing T cell anergy nih.govmdpi.comfrontiersin.orgfrontiersin.org.

The interplay between DGKα and these pathways highlights its broad influence on cellular processes such as cell growth, survival, metabolism, and immune responses nih.govmdpi.comaacrjournals.orgnih.govnih.govaacrjournals.orgsci-hub.se.

Functional Interaction with Src Family Kinases

DGKα functionally interacts with Src family kinases (SFK). DGKα is a known target of SFK, and its phosphorylation by SFK members like Src and Lck leads to its recruitment to the plasma membrane and activation aacrjournals.orgmdpi.comoncotarget.comnih.govmdpi.comresearchgate.net.

Studies have shown that DGKα interacts with Src, and this interaction can lead to mutual regulation of both kinases oncotarget.comnih.govresearchgate.netnih.gov. While DGKα is phosphorylated by Src, DGKα enzymatic activity is also necessary for Src activation in some contexts oncotarget.comnih.govresearchgate.net. This suggests a complex feedback loop where DGKα and Src can influence each other's activity and localization, impacting downstream signaling events aacrjournals.orgoncotarget.comnih.govresearchgate.netnih.gov. This interaction is important in various cellular processes, including cell motility and cancer progression oncotarget.comnih.govresearchgate.netnih.gov.

Investigative Research on Dgkα in Pathophysiological Contexts

Mechanistic Contributions of DGKα to Oncogenesis

Elevated expression and activity of DGKα have been observed in numerous malignancies, where it appears to promote cancer cell survival, proliferation, migration, and invasion. nih.govaacrjournals.orgnih.govresearchgate.net The pro-oncogenic functions of DGKα are often linked to its ability to regulate key signaling pathways downstream of growth factor receptors and other cellular cues. nih.govaacrjournals.org

DGKα contributes to cancer cell proliferation and viability through the modulation of critical signaling cascades. Its product, PA, can activate various proteins involved in cell growth and survival, including mTOR, atypical protein kinase C (aPKC), Raf, and phosphodiesterase (PDE). nih.govbmj.com Inhibition or knockdown of DGKα has been shown to impair cancer cell viability and induce apoptosis in various cancer cell lines, while having minimal effects on normal cells. nih.govaacrjournals.orgbmj.com

Research indicates that DGKα can enhance proliferative activity via the Raf–MEK–ERK pathway and attenuate apoptosis by enhancing the PDE-4A1–mammalian target of rapamycin (B549165) pathway. bmj.com Studies in glioblastoma and melanoma cells, for instance, have demonstrated that DGKα inhibition leads to decreased expression and/or activation of mTOR and HIF-1α, key mediators of cell survival and growth. nih.govaacrjournals.orgbmj.com

| Cancer Cell Line (Example) | Effect of DGKα Knockdown/Inhibition | Key Downstream Pathways Affected |

| Glioblastoma (e.g., U87, U251) | Impaired viability, Apoptosis induction | mTOR, HIF-1α, NF-κB, Akt, SREBP cholesterol synthesis pathway |

| Melanoma (e.g., AKI, A-375) | Impaired viability, Apoptosis attenuation reversed | NF-κB, PDE-4A1–mTOR pathway, mTOR, HIF-1α |

| Colon Cancer (e.g., SW480) | Impaired growth in 3D culture | Src |

| Hepatocellular Carcinoma | Exacerbated progression and proliferation | Raf–MEK–ERK pathway |

DGKα-mediated PA generation is also implicated in promoting tumor cell migration and invasion. This can occur through mechanisms involving the regulation of integrin recycling and cytoskeleton reorganization. nih.govgenecards.orgmdpi.comambeed.com For example, DGKα-derived PA is essential for facilitating Rab coupling protein (RCP)-mediated integrin recycling, a process necessary for tumor cell invasion in certain contexts. genecards.orgambeed.com

Furthermore, DGKα has been linked to the regulation of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Studies have shown that DGKα inhibition can exert potent antiangiogenic effects. nih.govaacrjournals.orgwikipedia.org DGKα's influence on pathways like VEGF and HIF-1 contributes to its role in regulating angiogenesis. aacrjournals.orgwikipedia.org

Preclinical studies using various model systems have provided compelling evidence for DGKα as a therapeutic target in specific cancers.

In glioblastoma, DGKα has been identified as a critical signaling node. nih.govnih.govascopubs.org Studies using glioblastoma stem cell (GSC) xenograft models have shown that DGKα knockdown or inhibition with small-molecule agents can slow tumor growth, decrease vascularity, and increase mouse survival. nih.govascopubs.org DGKα appears to be particularly relevant in the mesenchymal subtype of glioblastoma, which is associated with increased resistance to therapy. nih.gov

In melanoma, DGKα is overexpressed and contributes to cell survival and proliferation. nih.govaacrjournals.orgbmj.com Preclinical models have demonstrated the efficacy of DGKα inhibition in reducing melanoma tumor growth. nih.govnih.gov

For hepatocellular carcinoma (HCC), DGKα expression is correlated with disease progression. nih.govbmj.com Inhibition of DGKα has been shown to suppress HCC proliferation in vitro and tumor growth in mouse models in a manner dependent on T cell immune activity. nih.govgenecards.org

Preclinical data from these malignancies highlight the potential of targeting DGKα as a therapeutic strategy, either as a single agent or in combination with other treatments. nih.govnih.govascopubs.orgnih.govgenecards.org

DGKα in Immune System Regulation and Immunosuppression Research

Beyond its direct roles in cancer cells, DGKα is a key regulator of immune cell function, particularly in T lymphocytes. nih.govportlandpress.comtugraz.at Its activity in immune cells can contribute to the immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. nih.govportlandpress.comtugraz.at

DGKα, along with DGKζ, are the predominant DGK isoforms expressed in T cells. portlandpress.combmj.comtugraz.at They negatively regulate T cell receptor (TCR) signaling by metabolizing DAG, thereby limiting the activation of downstream pathways crucial for T cell activation, such as the Ras-MAPK and PKCθ–NF-κB pathways. nih.govbmj.comtugraz.at

Elevated DGKα activity is associated with the induction and maintenance of T cell anergy, a state of hyporesponsiveness that can be exploited by tumors to escape immune attack. nih.govportlandpress.comresearchgate.nettugraz.at Anergic T cells often exhibit higher levels of DGKα compared to activated T cells. portlandpress.comresearchgate.nettugraz.at Inhibition or downregulation of DGKα activity can restore proper DAG-dependent signal transduction, cytokine production (such as IL-2), and enhance T cell activation and proliferation. nih.govbmj.commdpi.comnih.govwikipedia.org

DGKα acts as an intracellular immune checkpoint, dampening T cell responses. nih.govtugraz.atnih.gov By limiting DAG signaling, DGKα can attenuate the anti-tumor immune reaction of tumor-infiltrating CD8+ T cells. nih.govtugraz.at

Targeting DGKα, often in combination with DGKζ, is being explored as a strategy to enhance anti-tumor immunity. bmj.comgenecards.orgwikipedia.orgunifiedpatents.com Inhibition of DGKα can synergistically enhance the effects of existing immune checkpoint blockade therapies, such as those targeting PD-1/PD-L1. nih.govbmj.comgenecards.orgwikipedia.org This suggests that inhibiting DGKα can help overcome mechanisms of resistance to current immunotherapies and potentially broaden the range of patients who benefit from such treatments. nih.govgenecards.org Preclinical studies have shown that combined DGKα/ζ inhibition can lead to robust tumor regression in syngeneic mouse models.

The availability of specific DGKα inhibitors, such as Dgk|A-IN-7 (a reported DGKα inhibitor with an IC50 of 6.225 nM, extracted from patent WO2022271684), and other compounds like CU-3 and BAY2862789, facilitates the investigation of DGKα's role in immune regulation and its potential for therapeutic intervention in cancer immunotherapy. nih.govbmj.comwikipedia.org

DGKα in Models of Immune-Mediated Diseases (e.g., X-linked Lymphoproliferative Disease)

Alterations in DGKα activity have been implicated in the pathogenesis of immune-mediated diseases, notably X-linked Lymphoproliferative Disease type 1 (XLP-1). XLP-1 is a primary immunodeficiency caused by mutations in the SH2D1A gene, encoding the SAP protein. Deficiency in SAP leads to deregulated DGKα activity, contributing to defective lymphocyte responses observed in XLP-1 patients and SAP knockout mice tocris.comdovepress.comclinisciences.com.

Research in XLP-1 models has demonstrated that excessive DGKα activity blunts T cell signaling, contributing to functional defects creative-biolabs.com. Specifically, in SAP-deficient conditions characteristic of XLP-1, DGKα shows increased activity, metabolizing DAG and contributing to resistance to restimulation-induced cell death (RICD) wikipedia.org. RICD is an apoptotic program triggered by prolonged T cell activation that is defective in CD8+ cells of XLP-1 patients clinisciences.comwikipedia.org.

Studies utilizing DGKα inhibitors or DGKα silencing in SAP-deficient T cells have shown promising results in restoring normal immune function. Inhibition or downregulation of DGKα activity in vitro restores correct diacylglycerol-dependent signal transduction, cytokine production, and RICD clinisciences.comwikipedia.org. In animal disease models of XLP-1, DGKα inhibitors have been shown to limit CD8+ expansion and immune-mediated tissue damage clinisciences.comwikipedia.org. These findings suggest that targeting DGKα activity could be a potential therapeutic strategy for XLP-1 clinisciences.comwikipedia.org. While specific published studies detailing the use of this compound in XLP-1 models were not identified in the immediate search, its potency as a DGKα inhibitor makes it a relevant tool for further investigation in this area. Other DGKα inhibitors, such as R59949 and R59022, have been evaluated in SAP-deficient lymphocytes and shown to revert RICD defects, although they may have limitations such as poor pharmacological properties or off-target effects clinisciences.comwikipedia.org.

Mechanistic Insights into DGKα Involvement in Other Disease Models (e.g., Asthma, Neurological Disorders)

Beyond XLP-1, investigative research has explored the mechanistic involvement of DGKα in other disease models, including asthma and neurological disorders.

In asthma models, modulating DGK activity, particularly DGKα and DGKζ, has emerged as a potential therapeutic strategy tocris.comnih.govnih.govidrblab.net. Pharmacological inhibition of DGKα has demonstrated beneficial effects in preclinical models. Studies in mice have shown that DGKα inhibition can reduce both airway inflammation and airway hyperresponsiveness (AHR) tocris.comnih.govnih.govidrblab.net. Furthermore, DGKα inhibition has been shown to reduce bronchoconstriction in human airway samples in vitro tocris.comnih.gov. For instance, the DGKα inhibitor R59949 was tested in a mouse model of asthma and resulted in reduced airway inflammation and AHR nih.gov. These data suggest that modulating DGKα activity could represent a new therapeutic strategy for the treatment of asthma tocris.comnih.gov. As a potent DGKα inhibitor, this compound is a relevant compound for further mechanistic studies in asthma models.

The role of DGK isoforms in neurological function is also an active area of research, with several isoforms expressed in the brain medchemexpress.comuni-freiburg.deriken.jp. While research has linked other DGK isoforms like DGKβ, DGKη, DGKθ, and DGKκ to specific neurological conditions or functions such as neurological disorders, bipolar disorder, seizure, Parkinson's disease, spine formation, memory, and emotion medchemexpress.comuni-freiburg.deriken.jpuni-freiburg.de, the specific involvement of DGKα in non-cancer neurological disorder models appears less extensively documented in the provided search results compared to other DGK isoforms or its role in immune-mediated diseases and cancer. DGKα is highly expressed in the brain medchemexpress.comuni-freiburg.de and has been implicated as a target in neurological contexts, including brain tumors like glioblastoma and melanoma brain metastasis, where its inhibition has shown anti-tumor effects uni-freiburg.de. However, detailed mechanistic insights into DGKα's specific role in the pathogenesis of non-cancer neurological disorders based on studies utilizing inhibitors like this compound in relevant models were not prominently featured in the search results. Further research is needed to fully elucidate the specific contributions of DGKα in various neurological disorder models.

Academic Methodologies and Research Approaches for Dgkα Studies

Biochemical Characterization of DGKα Enzyme Activity

Biochemical assays are fundamental for characterizing the enzymatic properties of DGKα and evaluating the potency of inhibitors like DGKα-IN-7. These methods typically measure the conversion of the substrate diacylglycerol (DAG) to the product phosphatidic acid (PA) by DGKα. Assays can utilize purified recombinant DGKα enzyme or cell lysates. The activity is often quantified by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP into PA or by using coupled enzyme assays or mass spectrometry-based methods.

DGKα-IN-7's activity as an inhibitor is determined through such biochemical assays. The IC50 value of 6.225 nM for DGKα-IN-7 indicates the concentration required to inhibit 50% of DGKα enzymatic activity under specific assay conditions abmole.commedchemexpress.commedchemexpress.commedchemexpress.com. This data is crucial for understanding the compound's intrinsic potency against the isolated enzyme. Studies on DGKα often involve comparing the effects of different inhibitors, such as R59022, R59949, CU-3, and AMB639752, each with varying potencies and selectivities, to understand the pharmacological landscape of DGKα inhibition oncotarget.comnih.govnih.govaacrjournals.orgbohrium.comresearchgate.net. These biochemical characterizations provide essential data for selecting appropriate compound concentrations for cellular and in vivo studies.

Genetic Perturbation Strategies for DGKα (e.g., siRNA, shRNA, CRISPR/Cas9-mediated Knockdown/Deletion)

Genetic perturbation techniques are widely used to study the cellular functions of DGKα by reducing or eliminating its expression. These methods include small interfering RNA (siRNA) and short hairpin RNA (shRNA) for transient or stable knockdown, respectively, and CRISPR/Cas9 technology for targeted gene deletion nih.gov. These approaches allow researchers to investigate the phenotypic consequences of reduced DGKα protein levels.

While DGKα-IN-7 is a chemical inhibitor and not a genetic tool, it is frequently used in conjunction with or to complement genetic perturbation studies. For instance, researchers might compare the effects of DGKα-IN-7 treatment with the effects of DGKα knockdown or knockout in cellular or in vivo models. This comparison helps to validate that the observed phenotypes are indeed due to the reduction or inhibition of DGKα activity rather than off-target effects of the chemical compound or compensatory mechanisms activated in genetic models. Studies have shown that both genetic silencing of DGKα and pharmacological inhibition with compounds like R59022 and R59949 can lead to similar cellular outcomes, such as increased cell death in cancer cell lines oncotarget.comnih.gov. DGKα-IN-7, with its characterized inhibitory activity, serves as a valuable pharmacological tool to phenocopy or confirm findings from genetic manipulations of DGKα expression.

Utilization of Cellular and In vitro Model Systems for DGKα Investigations

Cellular and in vitro model systems are indispensable for studying the role of DGKα in various biological processes and for evaluating the effects of inhibitors like DGKα-IN-7. These models include established cancer cell lines, primary cell cultures (such as T lymphocytes), and other relevant cell types. Researchers use these systems to investigate how DGKα inhibition affects cellular behaviors such as proliferation, apoptosis, migration, and signaling pathway activation.

DGKα-IN-7 is expected to be applied in such cellular models, similar to how other DGKα inhibitors have been used. Studies with other inhibitors have demonstrated that targeting DGKα in cancer cell lines can induce apoptosis and reduce proliferation nih.govmedchemexpress.com. In T cells, DGKα inhibition has been shown to enhance activation and cytokine production carnabio.cominsilico.combmj.com. By treating cells with varying concentrations of DGKα-IN-7, researchers can determine dose-response relationships and investigate the compound's impact on specific DGKα-dependent pathways, such as those involving DAG, PA, mTOR, and Ras-ERK signaling nih.govaacrjournals.orgbmj.comaacrjournals.org. In vitro assays using cellular components or reconstituted systems can also be employed to study the interaction of DGKα-IN-7 with DGKα in a more controlled environment.

Application of Preclinical In vivo Models for Mechanistic DGKα Research

Preclinical in vivo models, primarily rodent models, are critical for evaluating the systemic effects of DGKα modulation and the potential therapeutic efficacy of inhibitors like DGKα-IN-7 in a living organism. These models are used to study the role of DGKα in disease pathogenesis, assess the pharmacokinetics and pharmacodynamics of inhibitors, and investigate their impact on tumor growth, immune responses, and other physiological processes.

Computational and Structural Biology Approaches for DGKα (e.g., Molecular Docking, Cryo-Electron Microscopy)

Computational and structural biology methods provide insights into the three-dimensional structure of DGKα, its interaction with substrates and inhibitors, and the mechanisms underlying its regulation. Techniques such as molecular docking, molecular dynamics simulations, and cryo-electron microscopy (Cryo-EM) are employed in this area. The structure of DGKα includes several key domains, such as EF-hand motifs, C1 domains, and the catalytic domain, which are important for its function and regulation nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net.

Diacylglycerol Kinase Alpha Dgkα Inhibitor Research

Discovery and Characterization of Small Molecule DGKα Inhibitors

The identification of potent and selective small molecule inhibitors is crucial for validating DGKα as a drug target and for understanding its biological functions. nih.gov Early efforts were hampered by inhibitors with poor pharmacokinetic properties and off-target effects, necessitating the discovery of novel chemical scaffolds. nih.govnih.gov

A variety of methodologies have been employed to discover novel DGKα inhibitors. High-Throughput Screening (HTS) of large chemical libraries is a cornerstone of this effort, allowing for the rapid testing of millions of compounds. nih.govyoutube.com These screens can be target-based, measuring the direct inhibition of purified DGKα, or phenotypic, assessing a cellular response modulated by DGKα activity.

Key methodologies include:

Phenotypic Screening: This approach identifies compounds that produce a desired biological effect in a cellular context, without prior knowledge of the molecular target. For instance, a human primary T cell phenotypic HTS strategy was used to identify small molecules that potentiate T cell activation, leading to the discovery of dual DGKα/ζ inhibitors. nih.govnih.gov This method is powerful for finding compounds with novel mechanisms of action.

In Silico / Virtual Screening: Computational methods are used to screen large databases of virtual compounds for their potential to bind to the DGKα active site. This approach often relies on chemical homology to known inhibitors. For example, the inhibitor Amb639752 was identified through an in-silico screen based on the structures of the known inhibitors R59022 and R59949. nih.govnih.gov Receptor-based pharmacophore modeling is another tool used to generate 3D models of the target's binding site to guide virtual screening. nih.gov

Biochemical Assays: These assays directly measure the enzymatic activity of DGKα in the presence of test compounds. Nonradioactive, high-throughput DGK assays have been developed to facilitate the screening of large chemical libraries, leading to the identification of inhibitors like CU-3. researchgate.net

Chemoproteomics: This technique uses chemical probes to identify protein targets of small molecules within a complex biological sample. A lipid-based photoaffinity probe was used to confirm that a series of optimized compounds achieved their T cell activation effects by binding to DGKα. nih.gov

Several small molecules have been identified and characterized as DGKα inhibitors. While specific data for DGKα-IN-7 is not extensively available in peer-reviewed literature, other compounds serve as well-studied representatives of different chemical classes and discovery approaches.

| Inhibitor | Reported IC50 for DGKα | Discovery Method | Key Characteristics |

|---|---|---|---|

| R59022 | 2.8 µM - 20 µM nih.govtocris.commedchemexpress.com | Conventional Screening | Early tool compound; also inhibits other DGK isoforms; potent 5-HT receptor antagonist. nih.govnih.govmedchemexpress.com |

| R59949 | 300 nM - 11 µM nih.govmedchemexpress.comcaymanchem.com | Analogue of R59022 | Pan-DGK inhibitor, strongly inhibiting type I DGKs (α, γ); also a 5-HT receptor antagonist. nih.govmedchemexpress.comselleckchem.com |

| Amb639752 | ~17 µM nih.gov | In Silico Screening | More selective for DGKα compared to R59 compounds; devoid of serotoninergic activity. nih.govnih.govresearchgate.net |

| BMS-502 | 4.6 nM medchemexpress.comprobechem.com | Phenotypic Screening & Optimization | Potent, dual inhibitor of DGKα and DGKζ. medchemexpress.comprobechem.comcaymanchem.com |

R59022 and R59949: These were among the first identified synthetic DGK inhibitors. researchgate.net They are structurally related and show higher specificity for type I DGK isoforms. researchgate.net However, their utility is limited by poor pharmacokinetics and significant off-target activity as potent antagonists of serotonin (B10506) (5-HT) receptors. nih.govnih.govnih.gov

Amb639752: Discovered through a virtual screening effort using R59022 and R59949 as templates, this compound showed superior inhibitory activity and specificity for the alpha isoform compared to the initial templates. nih.gov Crucially, it was found to be devoid of the off-target serotoninergic activity, making it a more specific pharmacological tool. nih.govresearchgate.net

BMS-502: This compound is a potent dual inhibitor of DGKα and DGKζ. medchemexpress.comprobechem.com It was developed through a phenotypic screen designed to identify compounds that enhance T cell immune responses, followed by chemical optimization. nih.govnih.gov It demonstrates low nanomolar potency against its target kinases. medchemexpress.comprobechem.com

The selectivity of an inhibitor is a critical parameter, determining its utility as a research tool and its potential as a therapeutic agent. choderalab.org The DGK family has ten mammalian isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ), and achieving selectivity among these closely related enzymes is a significant challenge. nih.gov

Isoform Selectivity:

R59022 and R59949 are considered type I DGK-preferring inhibitors but also affect other isoforms. R59949 strongly inhibits type I DGKs (α and γ) and moderately attenuates type II DGKs (θ and κ). medchemexpress.comselleckchem.com

Amb639752 demonstrates high specificity against DGKα, with no significant effects on DGKζ or DGKθ even at high concentrations. nih.gov

BMS-502 is a potent dual inhibitor of DGKα (IC50 = 4.6 nM) and DGKζ (IC50 = 2.1 nM). medchemexpress.comprobechem.com It shows significant selectivity over other isoforms, with much lower activity against DGK-β, DGK-γ, and DGK-κ (IC50 values = 0.68–4.6 µM). probechem.comcaymanchem.com

Off-Target Activity:

A major liability of the early inhibitors R59022 and R59949 is their potent antagonism of 5-HT receptors. nih.govnih.gov This activity is unrelated to DGK inhibition and complicates the interpretation of experimental results.

The structurally similar compound ritanserin, originally developed as a 5-HT receptor antagonist, was later found to be a DGKα inhibitor itself. nih.govnih.gov

In contrast, inhibitors like Amb639752 and BMS-502 were specifically developed or selected to avoid this serotoninergic activity, representing a significant improvement in selectivity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for DGKα Inhibitors

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.govyoutube.com These studies guide the optimization of lead compounds into more potent, selective, and drug-like molecules.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. mdpi.comnih.gov For DGKα, SAR studies on analogues of Amb639752, combined with data on ritanserin, led to the development of a three-point pharmacophore model for this class of inhibitors. nih.gov Such models are invaluable tools for designing new inhibitors and for virtual screening campaigns. nih.govfrontiersin.org

While detailed co-crystal structures of these inhibitors with DGKα are not widely available, binding mode studies suggest different mechanisms. For example, the inhibitor CU-3 acts as a competitive inhibitor with respect to ATP, likely through its 2-thioxo-1,3-thiazolidin-4-one ring, targeting the catalytic region of DGKα. researchgate.net

The goal of lead optimization is to systematically modify a chemical structure to improve its desired properties while minimizing undesirable ones. youtube.com

Potency and Selectivity Enhancement: The development of BMS-502 from an initial screening hit, BMS-684, provides a clear example of successful optimization. The process resulted in an 80-fold improvement in potency. nih.gov Retrospective analysis showed that this cellular-driven optimization unexpectedly incorporated potent inhibition of a second isoform, DGKζ, in addition to DGKα. This dual activity was found to be key for the desired phenotypic response in T cells. nih.gov

Analogue Synthesis: A common strategy involves synthesizing a series of analogues of a lead compound to probe the effects of modifying different parts of the molecule. nih.gov By testing analogues of Amb639752, researchers were able to identify two new compounds with IC50 values of 1.6 µM and 1.8 µM, making them among the most potent DGKα inhibitors discovered at the time. nih.gov

Improving Physicochemical Properties: Beyond potency, optimization also focuses on improving metabolic stability and other pharmacokinetic properties to ensure the compound is suitable for further study. nih.gov

Based on a comprehensive review of the available scientific literature, there is insufficient public information specifically detailing the chemical compound “Dgk|A-IN-7” to generate the requested article. The search results provide extensive data on the broader class of Diacylglycerol Kinase Alpha (DGKα) inhibitors, their mechanisms of action, and their roles in preclinical research. However, none of the retrieved sources contain specific research findings, data tables, or mechanistic studies directly attributable to a compound explicitly named “this compound”.

Therefore, it is not possible to construct an article that focuses solely on “this compound” while adhering to the detailed outline provided, which requires specific information on its impact on signaling pathways, cellular phenotypes, and synergistic effects in preclinical models. The available information discusses various other DGKα inhibitors, but substituting these would violate the strict instruction to focus exclusively on "this compound".

Future Directions and Emerging Research Avenues for Dgkα

Unveiling Novel Regulatory Mechanisms and Interacting Partners of DGKα

Understanding the intricate mechanisms that regulate DGKα activity and identifying its interacting protein partners are critical steps in fully appreciating its biological roles. DGKα is known to be regulated by various factors, including transcriptional and post-transcriptional mechanisms, as well as post-translational modifications such as phosphorylation by Src family kinases, which can influence its translocation to the plasma membrane and activation. Calcium binding to its EF-hand motifs is also a key activator nih.gov.

Future research aims to uncover additional layers of DGKα regulation, including novel phosphorylation sites, ubiquitination events, and interactions with other lipids and proteins that modulate its activity or localization. The identification of protein interaction domains, such as the SH2 and SH3 domains of Src family kinases interacting with specific tyrosine residues and proline-rich regions on DGKα, highlights the complexity of these interactions.

Using selective DGKα inhibitors like DGKα-IN-7 (with an IC50 of 6.225 nM) allows researchers to perturb DGKα activity specifically within complex cellular environments broadinstitute.orguniprot.orggenecards.org. By inhibiting DGKα, researchers can observe the downstream effects on signaling pathways and potentially identify novel proteins whose activity or localization is dependent on DGKα-mediated PA production or DGKα's presence in specific protein complexes. Such studies, potentially employing proteomic approaches in the presence and absence of DGKα-IN-7, can help map the DGKα "interactome" more comprehensively under different cellular conditions.

Advanced Structural Elucidation of DGKα and Its Complexes for Rational Design

Despite its importance, obtaining high-resolution structural information for full-length mammalian DGKα has been challenging. DGKα is a multi-domain enzyme containing a recoverin homology domain, two EF-hand motifs, two C1 domains, a catalytic domain, and an accessory domain. While the crystal structure of the Ca2+-bound EF-hand domains has been reported, revealing calcium-induced conformational changes, the structure of the full catalytic core bound to substrates or inhibitors remains elusive. Predictive tools like AlphaFold are providing valuable insights into the potential 3D structure and domain arrangements, suggesting conserved structural features across DGK paralogs.

Advanced structural elucidation using techniques such as cryo-electron microscopy or crystallography of specific domains or inhibitor-bound complexes is a key future direction. Understanding the precise binding modes of substrates (DAG and ATP) and products (PA) within the catalytic site is essential for rational modulator design.

Even without a co-crystal structure of DGKα-IN-7 bound to DGKα, studying its inhibitory kinetics and structure-activity relationships can provide indirect information about the enzyme's active site or allosteric regulatory sites. This data can guide molecular modeling and docking studies, contributing to a more refined understanding of how small molecules interact with DGKα and informing the design of next-generation modulators. The development of potent inhibitors like DGKα-IN-7 suggests specific chemical features that are favorable for high-affinity binding, which can be leveraged in structure-based design efforts once more detailed structural information becomes available.

Development of Next-Generation DGKα Modulators with Enhanced Specificity

The development of potent and selective DGKα modulators is crucial for both basic research and therapeutic applications. Earlier DGK inhibitors, such as R59022 and R59949, showed promise but were limited by off-target effects, including activity against serotonin (B10506) receptors. This highlighted the need for developing compounds with improved specificity for DGKα over other DGK isoforms and unrelated targets.

The ongoing search for next-generation DGKα modulators focuses on identifying compounds with high potency, excellent selectivity, favorable pharmacokinetic properties, and reduced off-target effects. DGKα-IN-7, with its nanomolar IC50 value, represents progress in the development of more potent inhibitors broadinstitute.orguniprot.orggenecards.org. Its identification, likely through high-throughput screening or structure-guided design efforts originating from patent literature, exemplifies the endeavor to find compounds with enhanced affinity for DGKα.

Future work in this area involves synthesizing and evaluating novel chemical scaffolds, optimizing existing lead compounds like DGKα-IN-7 for improved pharmacological profiles, and utilizing advanced screening techniques. The goal is to develop a diverse toolkit of highly specific DGKα inhibitors and potentially activators to precisely manipulate DGKα activity in various biological contexts and assess their therapeutic potential in diseases where DGKα plays a role, such as cancer and immune-mediated disorders broadinstitute.orguniprot.org.

Integration of DGKα Research with Systems Biology and Multi-Omics Approaches

Understanding the full impact of DGKα on cellular function requires moving beyond studying isolated pathways and integrating research with systems biology and multi-omics approaches. DGKα's role as a nexus in lipid signaling means its activity influences a wide array of downstream effectors and is itself regulated by numerous inputs.

Future research will increasingly utilize transcriptomics, proteomics, lipidomics, and metabolomics to comprehensively map the consequences of modulating DGKα activity. By analyzing global changes in gene expression, protein levels, lipid profiles (specifically DAG and PA species), and metabolic intermediates upon DGKα inhibition with compounds like DGKα-IN-7, researchers can gain a holistic view of the pathways affected.

These systems-level approaches can help identify novel DGKα-dependent pathways, understand compensatory mechanisms that may arise upon inhibition, and discover biomarkers that predict response to DGKα-targeted therapies. Integrating data from different omics layers, coupled with computational modeling, will provide a more complete picture of how DGKα fits into the complex regulatory networks of the cell and how its dysregulation contributes to disease pathogenesis. Using specific inhibitors like DGKα-IN-7 in these multi-omics studies provides a powerful means to dissect the direct and indirect consequences of targeting DGKα within a biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.